![molecular formula C38H64N8O14 B1245313 Diperamycin](/img/structure/B1245313.png)
Diperamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diperamycin is a 19-membered cyclodepsipeptide that is a hexadepsipeptide isolated from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2 and exhibits potent inhibitory activity against various Gram-positive bacteria including Enterococcus seriolicida and methicillin-resistant Staphylococcus aureus. It has a role as a metabolite, an antimicrobial agent and an antibacterial agent.
Scientific Research Applications
Antimicrobial Activity
Diperamycin exhibits potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria. Studies have shown that it inhibits bacterial growth effectively, making it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.
- Case Study : In a study involving Streptomyces griseoaurantiacus, this compound was isolated and demonstrated significant inhibitory activity against various bacterial strains. The compound was identified through UPLC and LC-MS techniques, confirming its potential as an antimicrobial agent against resistant strains .
Anticancer Properties
This compound has shown promising results in anticancer research. It has been tested against several cancer cell lines, including HeLa and Hep G2 cells, demonstrating considerable cytotoxic effects without harming normal lymphocytes.
- Case Study : Research conducted on the yellow pigment extracted from Streptomyces griseoaurantiacus revealed that this compound significantly inhibited the growth of tumor cells while exhibiting no toxicity to normal cells. This selective cytotoxicity highlights its potential as a therapeutic agent in cancer treatment .
Biosynthetic Research
The biosynthesis of this compound involves complex genetic pathways within Streptomyces species. Recent studies have identified specific biosynthetic gene clusters responsible for its production, enhancing our understanding of natural product synthesis.
- Key Findings : The dpn biosynthetic gene cluster (BGC) in Streptomyces sp. CS113 has been characterized, revealing genes essential for the synthesis of piperazic acid, a crucial component of this compound. Mutational analysis of these genes confirmed their roles in the biosynthetic pathway . This knowledge not only aids in the production of this compound but also in engineering similar compounds with enhanced properties.
Mechanistic Insights
Research into the mechanisms by which this compound exerts its biological effects has provided valuable insights into its mode of action. It is believed to interfere with cellular processes such as microtubule dynamics, which are critical for cell division.
- Mechanism Exploration : this compound's ability to induce multimininucleation in treated cells suggests it disrupts normal mitotic processes, similar to other known microtubule-targeting agents . This mechanism positions it as a valuable tool for studying cell cycle regulation and potential therapeutic interventions.
Data Overview
Properties
Molecular Formula |
C38H64N8O14 |
---|---|
Molecular Weight |
857 g/mol |
IUPAC Name |
N-[7,21-dihydroxy-6-(methoxymethyl)-17,20-dimethyl-2,5,8,15,19,22-hexaoxo-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-(5-hexyl-2-hydroxy-6-methyloxan-2-yl)-2-hydroxypropanamide |
InChI |
InChI=1S/C38H64N8O14/c1-7-8-9-10-13-25-16-17-38(55,60-23(25)3)37(5,54)36(53)42-30-24(4)59-35(52)22(2)45(56)32(49)26-14-11-18-40-43(26)29(47)20-39-31(48)28(21-58-6)46(57)33(50)27-15-12-19-41-44(27)34(30)51/h22-28,30,40-41,54-57H,7-21H2,1-6H3,(H,39,48)(H,42,53) |
InChI Key |
IHQIMVZJVJTKSV-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O |
Canonical SMILES |
CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O |
Synonyms |
diperamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.